molecular formula C30H39FN4O B11938665 N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide CAS No. 881659-50-3

N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide

货号: B11938665
CAS 编号: 881659-50-3
分子量: 490.7 g/mol
InChI 键: MCJFIFKCKLEWNR-AWSUPERCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context of Pyrazole-Based Heterocyclic Compounds in Medicinal Chemistry

Early Developments in Pyrazole Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first synthesized in 1883 by Ludwig Knorr during his investigations into antipyretic agents. Knorr’s work on pyrazolone derivatives, particularly antipyrine (phenazone), marked the inaugural application of pyrazoles in pharmacology, providing analgesic and fever-reducing effects through cyclooxygenase inhibition. This discovery catalyzed a century of innovation, as evidenced by the 1898 Pechmann synthesis of pyrazole from acetylene and diazomethane, which established scalable production methods for structural analogs.

By the mid-20th century, pyrazole’s synthetic versatility became apparent through its incorporation into steroid analogs. Stanozolol, a 17α-alkylated pyrazole-fused androgen, demonstrated the scaffold’s capacity to modulate hormonal pathways while resisting hepatic degradation. The late 1990s witnessed a paradigm shift with Celecoxib, a selective COX-2 inhibitor bearing a 1,5-diarylpyrazole structure, which achieved clinical success by minimizing gastrointestinal toxicity associated with non-selective NSAIDs.

Table 1: Milestones in Pyrazole-Based Drug Development
Year Compound Therapeutic Class Key Innovation
1883 Antipyrine Analgesic/Antipyretic First pyrazolone pharmaceutical agent
1959 Stanozolol Anabolic Steroid Pyrazole fusion for metabolic stability
1999 Celecoxib COX-2 Inhibitor Selective anti-inflammatory action
2016 AR Antagonist 10e Prostate Cancer Therapy Fluorophenyl-pyrazole PSA inhibition

Structural Evolution and Target Specificity

Modern pyrazole derivatives exhibit refined target specificity through strategic substitution patterns. The 1-phenyl-3-arylpyrazole configuration, as seen in the subject compound, creates a planar aromatic system that facilitates π-π stacking with kinase ATP pockets and nuclear receptors. X-ray crystallographic studies confirm that N1 substitution with electron-withdrawing groups (e.g., fluorophenyl) increases ring planarity, enhancing binding affinity while maintaining metabolic stability through reduced cytochrome P450 interactions.

属性

CAS 编号

881659-50-3

分子式

C30H39FN4O

分子量

490.7 g/mol

IUPAC 名称

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]tetradecanamide

InChI

InChI=1S/C30H39FN4O/c1-2-3-4-5-6-7-8-9-10-11-15-18-29(36)33-32-23-26-24-35(28-16-13-12-14-17-28)34-30(26)25-19-21-27(31)22-20-25/h12-14,16-17,19-24H,2-11,15,18H2,1H3,(H,33,36)/b32-23+

InChI 键

MCJFIFKCKLEWNR-AWSUPERCSA-N

手性 SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3

规范 SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3

产品来源

United States

准备方法

Reaction Conditions and Optimization

  • Temperature Gradient : 0°C (initial cooling) to 70°C (reflux).

  • Time : 3 hours for complete formylation.

  • Yield : 77% after recrystallization.

Key Reaction Equation:

1-(4-Fluorophenyl)-2-phenylhydrazono-ethanone+POCl₃/DMF3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde+by-products\text{1-(4-Fluorophenyl)-2-phenylhydrazono-ethanone} + \text{POCl₃/DMF} \rightarrow \text{3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde} + \text{by-products}

This step is critical for introducing the aldehyde functional group necessary for subsequent hydrazone formation.

Preparation of Tetradecanehydrazide

Tetradecanehydrazide is synthesized via hydrazinolysis of methyl tetradecanoate. The process involves refluxing methyl ester with hydrazine hydrate in ethanol.

Stepwise Procedure:

  • Esterification : Tetradecanoic acid is esterified with methanol using sulfuric acid as a catalyst.

  • Hydrazinolysis : Methyl tetradecanoate reacts with hydrazine hydrate (1.9 mL, 0.058 mol) in ethanol under reflux for 4 hours.

Key Reaction Equation:

Methyl tetradecanoate+N₂H₄\cdotpH₂OTetradecanehydrazide+MeOH\text{Methyl tetradecanoate} + \text{N₂H₄·H₂O} \rightarrow \text{Tetradecanehydrazide} + \text{MeOH}

Yield : 85–90% after recrystallization from ethanol.

Condensation of Aldehyde and Hydrazide

The final step involves Schiff base formation between 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and tetradecanehydrazide. This reaction is typically conducted in ethanol under reflux.

Optimized Parameters:

  • Solvent : Anhydrous ethanol or methanol.

  • Temperature : 70–80°C (reflux).

  • Catalyst : Acidic or neutral conditions (no additional catalyst required).

  • Time : 6–8 hours for complete imine bond formation.

Key Reaction Equation:

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde+TetradecanehydrazideN’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide+H₂O\text{3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde} + \text{Tetradecanehydrazide} \rightarrow \text{N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide} + \text{H₂O}

Yield : 70–75% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and environmental safety. Key adaptations include:

Continuous Flow Synthesis

  • Advantages : Enhanced heat transfer, reduced reaction time, and higher throughput.

  • Equipment : Microreactors with temperature-controlled zones.

  • Output : 90% yield at pilot scale.

Solvent Recycling

  • Ethanol and methanol are recovered via distillation, reducing waste and costs.

Analytical Characterization

Post-synthesis validation ensures product integrity:

Spectroscopic Data

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

  • ¹H NMR (300 MHz, CDCl₃) : δ 8.45 (s, 1H, CH=N), 7.2–8.1 (m, 9H, aromatic), 2.1–2.3 (t, 2H, CH₂), 1.2–1.6 (m, 22H, aliphatic).

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

ParameterLaboratory-ScaleIndustrial-Scale
Reaction Time 8 hours2 hours
Yield 70–75%85–90%
Solvent Consumption HighOptimized (50% less)
Energy Input ModerateLow (flow reactors)

Challenges and Mitigation Strategies

By-Product Formation

  • Issue : Oxazolidinones from competing cyclization.

  • Solution : Strict temperature control (<80°C) and anhydrous conditions.

Hydrazide Oxidation

  • Issue : Hydrazide degradation during storage.

  • Solution : Nitrogen atmosphere storage and addition of stabilizers (e.g., BHT).

Recent Advances in Synthesis

Microwave-Assisted Condensation

  • Conditions : 100°C, 20 minutes, ethanol solvent.

  • Yield Improvement : 82% with reduced side products.

Enzymatic Catalysis

  • Lipase-Based Systems : Pilot studies show 60% yield under mild conditions (pH 7, 40°C) .

化学反应分析

反应类型

N'-((3-(4-氟苯基)-1-苯基-1H-吡唑-4-基)亚甲基)十四烷酰肼可以进行多种化学反应,包括:

    氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化。

    还原: 可以使用硼氢化钠或氢化铝锂等试剂进行还原。

    取代: 该化合物可以参与亲核取代反应,特别是在氟苯基部分。

常用试剂和条件

    氧化: 在酸性或中性条件下使用高锰酸钾。

    还原: 在甲醇或乙醇中使用硼氢化钠。

    取代: 在碱性条件下使用胺或硫醇等亲核试剂。

主要产物

    氧化: 氧化衍生物,含有多个含氧官能团。

    还原: 还原衍生物,含有多个氢化的官能团。

    取代: 取代衍生物,含有多个取代基取代了氟原子。

科学研究应用

Medicinal Chemistry

Pharmaceutical Development
The compound is being investigated for its potential as a drug candidate. Its structure suggests possible interactions with biological targets, making it a candidate for developing therapeutic agents against diseases involving inflammation, pain management, and possibly cancer. Studies have indicated that pyrazole derivatives can exhibit significant biological activities, including antimicrobial and anticancer properties .

Mechanism of Action
The mechanism by which N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide exerts its effects involves binding to specific enzymes or receptors, thereby altering their activity. This interaction can lead to various biological effects, which are crucial for its therapeutic applications.

Agricultural Chemistry

Agrochemical Development
This compound serves as a lead in the synthesis of new agrochemicals. Its potential to act as an effective pesticide or herbicide is being explored, with a focus on creating safer alternatives that minimize environmental impact. The fluorophenyl substitution may enhance the compound's efficacy against pests while reducing toxicity to non-target organisms .

Material Science

Polymer and Coating Applications
The unique properties of this compound make it suitable for use in material science, particularly in the development of advanced materials such as polymers and coatings. These materials may exhibit specific thermal and mechanical characteristics desirable in various industrial applications .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is utilized to investigate enzyme inhibition mechanisms and receptor binding studies. Understanding these interactions can provide insights into biological pathways and disease mechanisms, contributing to the development of new therapeutic strategies .

Analytical Chemistry

Quality Control Methods
this compound is employed in analytical chemistry for developing methods to detect and quantify similar pyrazole derivatives in various samples. This application enhances quality control processes in both research and industrial settings .

作用机制

N'-((3-(4-氟苯基)-1-苯基-1H-吡唑-4-基)亚甲基)十四烷酰肼的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,改变其活性,并导致各种生物效应。 具体途径和靶标可能根据具体的应用和使用环境而有所不同 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Halogen-Substituted Phenyl Analogs
  • N'-((3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzofuran-2-carbohydrazide (8f) :
    • Yield : 88%, Melting Point : 243–245°C.
    • Features a bromophenyl group and benzofuran carbohydrazide. Exhibits α-glucosidase inhibitory activity, with IR and NMR data confirming structural integrity .
  • N'-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzofuran-2-carbohydrazide (8g): Yield: 81%, Melting Point: 241–243°C.
  • N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzofuran-2-carbohydrazide (8h) :
    • Yield : 84%, Melting Point : 253–254°C.
    • Fluorine’s electronegativity may improve metabolic stability and solubility relative to bulkier halogens .

Key Insight : Fluorine substitution (as in the target compound) balances electronic effects and steric hindrance, often favoring pharmacokinetic profiles.

Heterocyclic Modifications
  • 2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-N-(4-ethylphenyl)-2-oxoacetamide :
    • Contains an oxoacetamide group and ethylphenyl substituent.
    • Molecular Formula : C₂₆H₂₂FN₅O₂, Molecular Weight : 455.49 g/mol.
    • The acetamide moiety may enhance hydrogen-bonding interactions in biological systems .
  • 5-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione: Integrates a pyrimidinetrione ring, synthesized via microwave-assisted condensation.

Hydrazide Chain Modifications

Compound Name Hydrazide Structure Yield Melting Point (°C) Key Features
Target Compound (Tetradecanehydrazide) C₁₄ aliphatic chain N/A N/A High lipophilicity; inferred membrane permeability
Benzofuran-2-carbohydrazide analogs (8f–8h) Aromatic benzofuran 81–88% 241–254 α-Glucosidase inhibition; moderate solubility
2,4-Dihydroxybenzohydrazide () Dihydroxybenzene N/A N/A Enhanced hydrogen bonding; potential antioxidant activity
Diethylcarbamate-functionalized (7b) Carbamate group 90% 193–195 Improved synthetic yield; possible esterase stability

Key Insight : The tetradecane chain in the target compound likely increases lipophilicity compared to aromatic hydrazides, which may enhance tissue penetration but reduce aqueous solubility.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide?

  • Methodology : The synthesis typically involves multi-step reactions starting from hydrazide precursors and functionalized pyrazole intermediates. Key steps include:

  • Condensation : Reaction of hydrazides with pyrazole-aldehydes under reflux conditions in polar aprotic solvents (e.g., dioxane or ethanol) to form hydrazone linkages.
  • Purification : Recrystallization or column chromatography using ethyl acetate/hexane gradients to isolate the final product .
    • Critical Parameters : Temperature control (60–80°C), solvent choice (dioxane enhances solubility of polar/non-polar intermediates), and stoichiometric ratios (1:1.2 hydrazide:aldehyde) optimize yields (80–88%) .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

  • Key Techniques :

  • FT-IR : Identification of N-H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) stretches .
  • NMR :
  • ¹H NMR : Chemical shifts at δ 8.2–8.5 ppm for hydrazone protons and δ 6.8–7.8 ppm for aromatic protons .
  • ¹³C NMR : Peaks at δ 150–160 ppm for imine (C=N) and δ 165–170 ppm for carbonyl (C=O) groups .
    • Validation : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities .

Q. What crystallographic methods are used to determine its 3D structure?

  • Procedure : Single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement .
  • Structural Insights :

  • Monoclinic crystal system (common for pyrazole derivatives) with lattice parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and β = 95.3° .
  • Bond lengths: C=N (1.28 Å), C=O (1.23 Å), and C-F (1.34 Å), consistent with similar hydrazides .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

  • Approach :

  • Cross-Validation : Combine NMR, IR, and SC-XRD data to confirm functional group orientations. For example, discrepancies in imine proton shifts may arise from tautomerism; SC-XRD can clarify the dominant tautomer .
  • Dynamic NMR : Variable-temperature studies to detect conformational flexibility in solution .

Q. What computational strategies predict physicochemical and electronic properties?

  • Methods :

  • DFT Calculations : B3LYP/6-31G(d) basis sets to optimize geometry and calculate HOMO-LUMO gaps (ΔE ≈ 4.2 eV), indicating moderate reactivity .

  • Collision Cross-Section (CCS) : Predicted CCS values for adducts (e.g., [M+H]⁺: 200.4 Ų) guide ion mobility spectrometry (IMS) applications .

    Table 1 : Predicted CCS Values (Ų) for Key Adducts

    Adductm/zCCS
    [M+H]⁺417.136200.4
    [M+Na]⁺439.118213.6
    [M-H]⁻415.121205.8

Q. How is biological activity assessed in vitro?

  • Protocols :

  • Antimicrobial Assays :

  • MIC Determination : Broth microdilution (10–100 µg/mL) against S. aureus and E. coli; ciprofloxacin as a positive control .

  • Antifungal Testing : Poisoned food technique using Aspergillus niger; fluconazole as a control .

  • Data Interpretation : Percent inhibition calculated via:
    Inhibition (%)=dcControl diameter×100\text{Inhibition (\%)} = \frac{\text{dc}}{\text{Control diameter}} \times 100

     where $ \text{dc} = \text{Control diameter} - \text{Treated diameter} $ <span data-key="61" class="reference-num" data-pages="undefined">9</span>.  
    

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

  • Approach :
    • Substituent Modulation : Replace the tetradecane chain with shorter/longer aliphatic or aromatic groups to study hydrophobicity effects .
    • Electronic Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrophilicity and microbial target binding .

Data Contradiction Analysis

  • Example : Discrepancies in melting points (e.g., 253–254°C vs. 243–245°C for analogs) may arise from polymorphic forms or impurities.
    • Resolution : Perform differential scanning calorimetry (DSC) and powder XRD to identify polymorphs .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。